N-[2-(pyrrolidin-1-yl)ethyl]aniline

Neuroscience Nicotinic Receptors Addiction Research

N-[2-(Pyrrolidin-1-yl)ethyl]aniline (CAS 36716-44-6; molecular formula C₁₂H₁₈N₂; molecular weight 190.28 g/mol) is a versatile chemical scaffold consisting of an aniline moiety linked via an ethyl chain to a pyrrolidine ring. This compound has been characterized in multiple biological contexts, exhibiting notable activity at neuronal nicotinic acetylcholine receptors (nAChRs), dopamine and serotonin transporters, and as a scaffold for LIM kinase (Limk) and CCR5 antagonist development.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 36716-44-6
Cat. No. B3370355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyrrolidin-1-yl)ethyl]aniline
CAS36716-44-6
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-2-6-12(7-3-1)13-8-11-14-9-4-5-10-14/h1-3,6-7,13H,4-5,8-11H2
InChIKeyNOJMAMCOSWQCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Pyrrolidin-1-yl)ethyl]aniline (CAS 36716-44-6): Procurement-Relevant Profile of a Polypharmacological Scaffold for Neuroscience and Antiviral Research


N-[2-(Pyrrolidin-1-yl)ethyl]aniline (CAS 36716-44-6; molecular formula C₁₂H₁₈N₂; molecular weight 190.28 g/mol) is a versatile chemical scaffold consisting of an aniline moiety linked via an ethyl chain to a pyrrolidine ring . This compound has been characterized in multiple biological contexts, exhibiting notable activity at neuronal nicotinic acetylcholine receptors (nAChRs), dopamine and serotonin transporters, and as a scaffold for LIM kinase (Limk) and CCR5 antagonist development [1][2]. Its unique polypharmacological profile differentiates it from related aniline and pyrrolidine derivatives, making it a strategic building block for medicinal chemistry programs targeting CNS disorders and antiviral therapeutics.

Why N-[2-(Pyrrolidin-1-yl)ethyl]aniline Cannot Be Replaced by Generic Aniline or Pyrrolidine Analogs in Specialized Research


In-class substitution with generic aniline derivatives (e.g., 4-(2-(pyrrolidin-1-yl)ethyl)aniline, CAS 168897-20-9) or N-benzylated analogs (e.g., histapyrrodine, CAS 493-80-1) is scientifically unjustified due to the unique biological fingerprint of N-[2-(pyrrolidin-1-yl)ethyl]aniline. The parent scaffold exhibits a distinct polypharmacology—potent antagonism at multiple nAChR subtypes (IC₅₀ 1.8–15 nM), dopamine transporter (DAT) inhibition (IC₅₀ ~441–945 nM), and serotonin transporter (SERT) inhibition (IC₅₀ ~100 nM)—that is not recapitulated by its regioisomers or N-substituted analogs [1]. Positional isomerism (e.g., 4-substituted aniline) and N-alkylation profoundly alter binding profiles; histapyrrodine, for instance, is a first-generation H1 antihistamine with no significant nAChR activity, highlighting how minor structural modifications redirect pharmacology entirely [2]. Furthermore, the compound serves as a validated intermediate for advanced leads, including Limk inhibitors with cellular potency (IC₅₀ 1 μM) and CCR5 antagonists [3]. Procuring the precise CAS 36716-44-6 scaffold is therefore mandatory to maintain target engagement fidelity and avoid confounding off-target effects in mechanism-of-action studies.

Quantitative Differentiators of N-[2-(Pyrrolidin-1-yl)ethyl]aniline (CAS 36716-44-6): Head-to-Head Activity Profiles for Procurement Decisions


Superior and Broad-Spectrum nAChR Antagonism vs. Regioisomeric Analogs

N-[2-(Pyrrolidin-1-yl)ethyl]aniline demonstrates potent antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes, a profile not observed in its 4-substituted regioisomer (CAS 168897-20-9). Quantitative data show single-digit to low nanomolar IC₅₀ values: α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and muscle-type α1β1γδ (7.9 nM) [1]. In contrast, available activity data for the 4-substituted analog in public databases show no comparable nAChR activity. The 5-HT1A receptor activity (IC₅₀ range: 110–250 nM) further distinguishes its serotonergic engagement [2].

Neuroscience Nicotinic Receptors Addiction Research

Divergent Polypharmacology at Monoamine Transporters vs. N-Benzylated Derivative Histapyrrodine

N-[2-(Pyrrolidin-1-yl)ethyl]aniline exhibits a mixed monoamine transporter inhibition profile, with notable activity at dopamine transporter (DAT, IC₅₀ ~441–945 nM), norepinephrine transporter (NET, IC₅₀ 443 nM), and serotonin transporter (SERT, IC₅₀ 100 nM) [1]. This polypharmacology contrasts sharply with histapyrrodine (N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline, CAS 493-80-1), which is a selective H1 histamine receptor antagonist and exhibits no significant affinity for monoamine transporters [2]. The simple addition of an N-benzyl group to the parent scaffold completely ablates monoaminergic activity, demonstrating the exquisite sensitivity of the pharmacophore.

Neuropharmacology Monoamine Transporters Antidepressant Research

Validated Utility as a LIM Kinase Inhibitor Scaffold with Cellular Functional Evidence

N-[2-(Pyrrolidin-1-yl)ethyl]aniline serves as a core scaffold in the development of potent and selective LIM kinase (Limk) inhibitors. Optimized bis-aryl urea derivatives derived from this scaffold demonstrated high biochemical potency, with one lead compound exhibiting a 400-fold improvement in IC₅₀ over the initial hit, and potent inhibition of cofilin phosphorylation in A7r5, PC-3, and CEM-SS T cells with an IC₅₀ of 1 μM . This cellular functional activity translates to efficient inhibition of cell invasion/migration in PC-3 prostate cancer cells. In contrast, the 4-substituted regioisomer (CAS 168897-20-9) is not reported as a Limk inhibitor scaffold, highlighting the critical importance of the 2-substituted aniline architecture.

Oncology Antiviral Research LIM Kinase

Dopamine Transporter Activity: A Point of Differentiation from Structural Isomers

N-[2-(Pyrrolidin-1-yl)ethyl]aniline demonstrates consistent, moderate inhibition of the dopamine transporter (DAT) across multiple assay formats. Data from the EcoDrugPlus database show inhibition of dopamine uptake in rat brain synaptosomes (IC₅₀ 900 nM), displacement of [³H]WIN-35428 from human DAT (IC₅₀ 441 nM), and inhibition of [³H]dopamine reuptake in HEK293 cells (IC₅₀ 658–945 nM) [1]. This DAT activity is not a feature of the 4-substituted regioisomer (CAS 168897-20-9), which is primarily studied as a building block with no reported DAT affinity. The quantitative DAT engagement provides a measurable, target-specific rationale for selecting the 2-substituted aniline over its positional isomer.

Dopamine Transporter Addiction Neuropharmacology

High-Value Research and Industrial Application Scenarios for N-[2-(Pyrrolidin-1-yl)ethyl]aniline (CAS 36716-44-6) Based on Quantitative Evidence


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonist Development

Procure CAS 36716-44-6 as a starting scaffold for developing subtype-selective nAChR antagonists. The compound's potent antagonism at α3β4 (IC₅₀ 1.8 nM), α4β2 (IC₅₀ 12 nM), α4β4 (IC₅₀ 15 nM), and α1β1γδ (IC₅₀ 7.9 nM) subtypes makes it a valuable tool for probing nicotinic receptor pharmacology in addiction, cognition, and neuromuscular research [1]. The 4-substituted regioisomer lacks this activity and is therefore unsuitable for these studies.

LIM Kinase (Limk) Inhibitor Lead Optimization

Utilize CAS 36716-44-6 as a validated core scaffold for Limk inhibitor medicinal chemistry programs. Derived bis-aryl ureas have demonstrated potent inhibition of cofilin phosphorylation (cellular IC₅₀ 1 μM) and anti-invasive effects in PC-3 prostate cancer cells . This scaffold is relevant for developing therapeutics targeting oncology, viral entry (e.g., HIV), and ocular hypertension, where Limk-mediated actin dynamics play a critical role.

CCR5 Antagonist Discovery for HIV and Inflammatory Diseases

Employ CAS 36716-44-6 in structure-activity relationship (SAR) campaigns aimed at discovering novel CCR5 antagonists. Preliminary pharmacological screening has identified this scaffold as a potential CCR5 antagonist for treating HIV infection, asthma, rheumatoid arthritis, and COPD [2]. This application leverages the scaffold's ability to be elaborated into more complex, patentable chemotypes targeting the CCR5 co-receptor.

Polypharmacology Probe for Monoamine Transporter Research

Use CAS 36716-44-6 as a chemical probe to simultaneously investigate DAT (IC₅₀ 441–945 nM), NET (IC₅₀ 443 nM), and SERT (IC₅₀ 100 nM) pharmacology in vitro [3]. This mixed transporter inhibition profile makes the compound useful for studying the functional consequences of polypharmacology in antidepressant and psychostimulant research, a profile not shared by N-benzylated analogs like histapyrrodine.

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